molecular formula C32H34P2 B1600529 (1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane CAS No. 70774-28-6

(1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane

Cat. No. B1600529
CAS RN: 70774-28-6
M. Wt: 480.6 g/mol
InChI Key: UZHMFQJEUXFZSS-NSOVKSMOSA-N
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Description

(1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane, commonly known as Josiphos, is a chiral ligand that is widely used in asymmetric catalysis. It was first developed by the research group of Professor Barry M. Trost at Stanford University in 1995. Since then, it has become one of the most popular ligands in asymmetric catalysis due to its high efficiency and versatility.

Scientific Research Applications

Asymmetric Hydroformylation

(1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane has been utilized as a chiral ligand in rhodium-catalyzed asymmetric hydroformylation. This process achieves high stereoselectivity, demonstrating the compound's effectiveness in asymmetric synthesis (Hayashi et al., 1979).

Palladium(II) Complexes Synthesis

The compound plays a crucial role in the synthesis and structural characterization of Palladium(II) complexes. These complexes exhibit significant catalytic activity for allylic alkylation, showcasing the compound's versatility in organometallic chemistry (Sauthier et al., 2000).

Asymmetric Hydrogenation

In the field of asymmetric hydrogenation, this compound, as part of a chiral aminophosphine–rhodium complex, has been reported to selectively produce (S)-amino acids. This application highlights its importance in producing optically active substances, essential in pharmaceutical and fine chemical industries (Onuma et al., 1980).

Catalyst Activity and Selectivity

The compound is integral in studies focusing on catalyst activity and selectivity, particularly in the production of methyl propanoate and CO−ethylene copolymer. This research underlines its potential in improving catalytic processes in industrial applications (Knight et al., 2000).

Chiral Cyclopentadienyl Ruthenium(II) Complexes

Chiral cyclopentadienyl ruthenium(II) complexes using this compound have been synthesized and studied for their catalytic activity in Diels-Alder reactions. These complexes exhibit promising properties as catalysts in organic synthesis (Arena et al., 2010).

Spectroscopy and Crystal Structure Analysis

The compound is also vital in the synthesis and characterization of other organic compounds, as evidenced in spectroscopy and X-ray structure analysis studies. These analyses provide insights into the molecular structure and properties of new chemical entities (Guillaume et al., 2017).

Luminescent Properties and Optical Materials

Its derivatives have been used in the synthesis of mononuclear and one-dimensional cadmium(II) complexes, which display luminescent properties. This suggests potential applications in optical materials and the field of photophysics (Cheng et al., 2013).

properties

IUPAC Name

[(1R,2R)-2-(diphenylphosphanylmethyl)cyclohexyl]methyl-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34P2/c1-5-17-29(18-6-1)33(30-19-7-2-8-20-30)25-27-15-13-14-16-28(27)26-34(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-12,17-24,27-28H,13-16,25-26H2/t27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHMFQJEUXFZSS-NSOVKSMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447495
Record name AG-G-76570
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane

CAS RN

70774-28-6
Record name AG-G-76570
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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